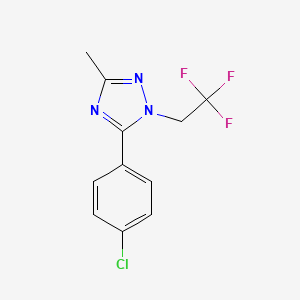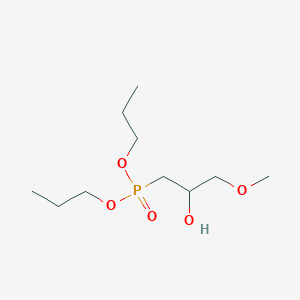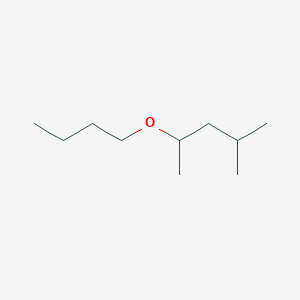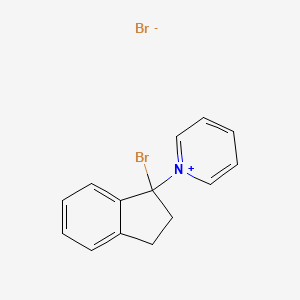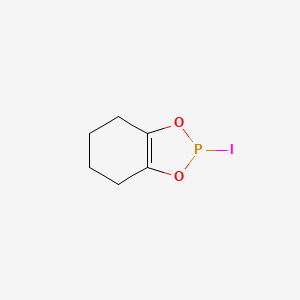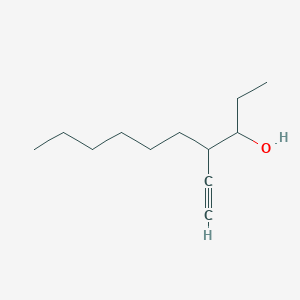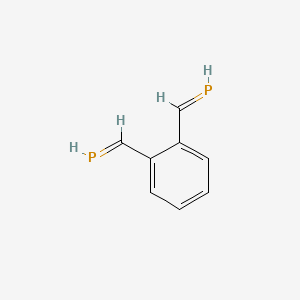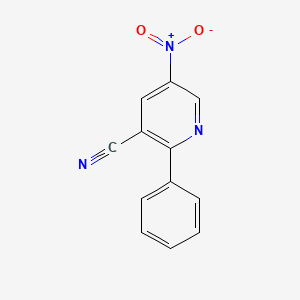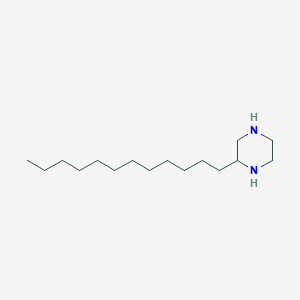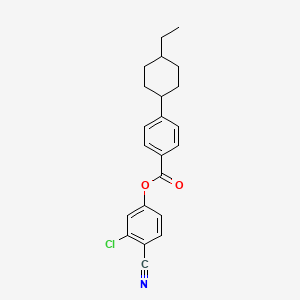
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-cyanophenyl benzoate: This can be achieved through a Friedel-Crafts acylation reaction where 3-chloro-4-cyanophenyl is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-(4-Ethylcyclohexyl)benzoic acid: This intermediate can be synthesized by the hydrogenation of 4-ethylcyclohexanone followed by oxidation to form the corresponding carboxylic acid.
Esterification: The final step involves the esterification of 3-Chloro-4-cyanophenyl benzoate with 4-(4-ethylcyclohexyl)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 3-amino-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoic acid.
科学的研究の応用
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-(4-Ethylcyclohexyl)benzoic acid
- 3-Chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate
Uniqueness
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
89458-04-8 |
|---|---|
分子式 |
C22H22ClNO2 |
分子量 |
367.9 g/mol |
IUPAC名 |
(3-chloro-4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C22H22ClNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3 |
InChIキー |
YDAPFQXMFWOEQP-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


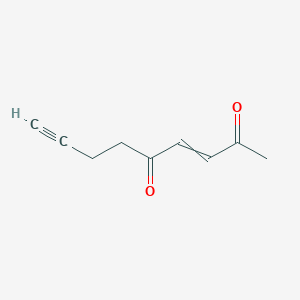
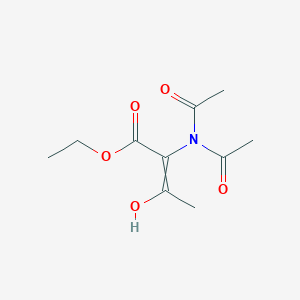
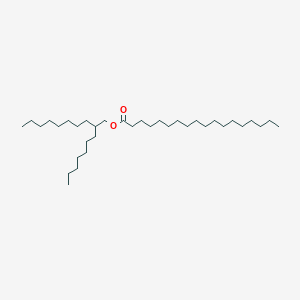
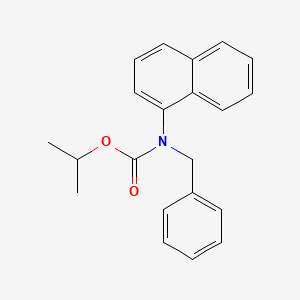
![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
